NUC041 is classified as an antineoplastic agent, specifically targeting DNA methyltransferases. It is synthesized to improve the pharmacokinetic profile of NUC013, aiming for better bioavailability and reduced side effects during cancer therapy. The compound is primarily sourced from synthetic chemical processes designed to optimize its structure for enhanced activity against cancer cells.
The synthesis of NUC041 involves the modification of 5-aza-2′,2′-difluorodeoxycytidine to create a prodrug that can be more effectively delivered within biological systems. The synthesis typically includes several key steps:
These methods ensure that NUC041 maintains its integrity and efficacy for therapeutic applications.
The molecular structure of NUC041 can be described as follows:
The structural analysis indicates that NUC041 retains key functional groups from 5-aza-2′,2′-difluorodeoxycytidine, which are crucial for its interaction with DNA methyltransferases. Techniques such as mass spectrometry and NMR provide detailed insights into the connectivity of atoms within the molecule.
NUC041 undergoes hydrolysis in biological systems to release 5-aza-2′,2′-difluorodeoxycytidine, which then exerts its pharmacological effects by inhibiting DNA methyltransferase activity. Key reactions include:
These reactions are pivotal for understanding how NUC041 functions as a prodrug.
The mechanism of action for NUC041 involves several steps:
Pharmacokinetic studies reveal that NUC041 has favorable absorption characteristics, enhancing its potential effectiveness in clinical settings.
NUC041 exhibits several notable physical and chemical properties:
These properties are essential for determining formulation strategies for therapeutic use.
NUC041 has significant applications in cancer research and therapy:
The ongoing research into NUC041 aims to refine its application in clinical oncology, potentially leading to improved patient outcomes through targeted epigenetic therapies.
DNA methyltransferase (DNMT) inhibitors represent a cornerstone of epigenetic cancer therapy, targeting the aberrant hypermethylation of CpG islands in tumor suppressor gene promoters that silences their expression. Two nucleoside analogs—azacitidine and decitabine—are FDA-approved for hematologic malignancies but exhibit significant limitations. These first-generation inhibitors suffer from chemical instability in aqueous solutions and plasma, primarily due to rapid hydrolytic cleavage and deamination by cytidine deaminase. This results in extremely short half-lives (approximately 20 minutes in mice for decitabine), which is pharmacologically suboptimal for targeting cancer cells traversing S-phase, where DNMT inhibition occurs [1] [6].
NUC013 (5-aza-2',2'-difluorodeoxycytidine) is a novel DNMT inhibitor distinguished by its structural and functional enhancements. Unlike decitabine, NUC013 incorporates a difluorinated sugar moiety identical to the anticancer drug gemcitabine. This modification confers dual mechanisms of action:
Table 1: Key Features of Select DNMT Inhibitors
Compound | Mechanism | Key Limitations | Efficacy in Solid Tumors |
---|---|---|---|
Azacitidine | DNMT1 inhibition (DNA/RNA incorporation) | Short half-life, myelosuppression | Limited clinical activity |
Decitabine | DNMT1/DNMT3A inhibition (DNA incorporation) | Short half-life (20 min in mice) | Minimal monotherapy responses |
NUC013 | DNMT inhibition + RNR inhibition | Chemical instability | Potent in xenografts (e.g., LoVo CRC) |
Guadecitabine | Dinucleotide (resists deamination) | Still under investigation | Phase trials ongoing |
The development of NUC041 as a prodrug of NUC013 addresses two interrelated challenges in epigenetic therapy: chemical instability and suboptimal pharmacokinetics. Nucleoside-based DNMT inhibitors like NUC013 are highly polar molecules, requiring rapid cellular uptake to exert activity before degradation. In blood and tissues, cytidine deaminase catalyzes the hydrolytic opening of the 5-azacytosine ring, generating inactive metabolites. This degradation limits tumor exposure, especially in hypovascular solid tumors or pharmacologic sanctuaries [1] [6].
Prodrug conjugation offers a strategic solution by:
Critically, NUC041 was designed to leverage these principles. Upon hydrolysis in systemic circulation, it releases NUC013, ensuring the active drug reaches tumor sites intact. This approach contrasts with earlier nucleoside analogs (e.g., azacitidine, decitabine), which require continuous intravenous infusion to maintain therapeutic levels—a regimen impractical for outpatient settings [6].
NUC041 (3′,5′-di-trimethylsilyl-2′,2′-difluoro-5-azadeoxycytidine) is a structurally engineered prodrug of NUC013. Its design centers on the systematic hydrophobic modification of NUC013’s sugar moiety:
Table 2: Pharmacokinetic Profile of NUC013 vs. NUC041
Parameter | NUC013 (IV) | NUC041 (IM Depot) | Improvement Factor |
---|---|---|---|
Plasma Half-life | 20.1 min | 3.4 hours | 10-fold |
Metabolic Pathway | Rapid deamination | Slow hydrolysis | Deamination bypassed |
Key Stability Trait | High aqueous solubility | Lipid-compatible | Enables depot delivery |
This design directly tackles NUC013’s instability:
Biologically, NUC041’s stability translates to enhanced antitumor effects:
Table 3: In Vivo Efficacy of NUC041 in Solid Tumor Xenografts
Tumor Model | Regimen | Key Outcomes | Mechanistic Insights |
---|---|---|---|
NCI-H460 (NSCLC) | 20 mg/kg IM | Tumor regression; ↑ survival | TP53 reactivation; NK cell activation |
DU4475 (TNBC) | 20 mg/kg IM | >50% tumor growth inhibition; ↓ MDSCs | ↑ CD8+/Treg ratio; ↓ MAGE-A+ cells |
LoVo (Colorectal) | 40 mg/kg IM | 53.7% tumor volume reduction vs. control | Dual DNMT/RNR inhibition |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7